5-(Benzyloxy)pyrimidin-4-ol

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

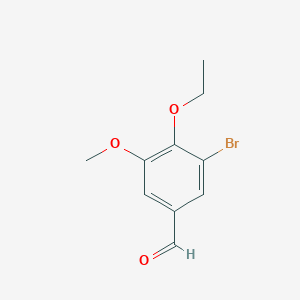

5-(Benzyloxy)pyrimidin-4-ol, also known as benzylated pyrimidine alcohol, is a heterocyclic organic compound bearing a pyrimidine ring system substituted with a benzyl group . It has a molecular formula of C11H10N2O2 and a molecular weight of 202.21 .

Physical And Chemical Properties Analysis

5-(Benzyloxy)pyrimidin-4-ol has a molecular weight of 202.21 . Other physical and chemical properties such as melting point, density, and acidity coefficient (pKa) are not available in the retrieved literature.Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry: Antiviral and Antitumor Applications

5-(Benzyloxy)pyrimidin-4-ol: is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. It’s structurally related to pyrimido[1,6-a]pyrimidine, which is known for its antiviral and antitumor properties . Researchers are exploring its use in designing novel drugs that can inhibit the replication of viruses or the growth of cancer cells.

Organic Synthesis: Building Block for Heterocyclic Compounds

In organic synthesis, 5-(Benzyloxy)pyrimidin-4-ol serves as a versatile building block for creating a variety of heterocyclic compounds . These compounds are crucial in developing pharmaceuticals and agrochemicals due to their diverse biological activities.

Chemical Biology: Probe Development

Chemical biologists use 5-(Benzyloxy)pyrimidin-4-ol to develop probes that can help in understanding biological processes at the molecular level . These probes can bind to specific enzymes or receptors, allowing scientists to study their function and interaction with other molecules.

Pharmacology: Hepatoprotective Agents

The pyrimidine scaffold, to which 5-(Benzyloxy)pyrimidin-4-ol is related, has been identified as a potential hepatoprotective agent . This application is significant in the development of therapies for liver diseases, where reducing inflammation and oxidative stress is crucial.

Material Science: Organic Semiconductors

5-(Benzyloxy)pyrimidin-4-ol: can be used in the field of material science to synthesize organic semiconductors . These materials are essential for the development of flexible electronic devices, such as organic light-emitting diodes (OLEDs) and solar cells.

Biochemistry: Enzyme Inhibition

Researchers are investigating the use of 5-(Benzyloxy)pyrimidin-4-ol in biochemistry for enzyme inhibition . By blocking the activity of certain enzymes, it can be used to regulate metabolic pathways or to develop treatments for diseases where enzyme activity is dysregulated.

Analytical Chemistry: Chromatographic Standards

In analytical chemistry, 5-(Benzyloxy)pyrimidin-4-ol can serve as a standard in chromatographic analyses . Its well-defined structure and properties make it suitable for calibrating instruments and ensuring the accuracy of analytical methods.

Agricultural Chemistry: Pesticide Development

The compound’s potential biological activities make it a candidate for developing new pesticides in agricultural chemistry . By modifying its structure, scientists aim to create substances that are effective against pests but have minimal impact on the environment.

Zukünftige Richtungen

The future directions for research on 5-(Benzyloxy)pyrimidin-4-ol and related compounds could involve further exploration of their synthesis, chemical reactivity, and biological activities. For instance, pyrimidines have been studied for their potential as anti-inflammatory agents , and pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine derivatives have been investigated as novel CDK2 inhibitors for cancer treatment .

Eigenschaften

IUPAC Name |

5-phenylmethoxy-1H-pyrimidin-6-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10N2O2/c14-11-10(6-12-8-13-11)15-7-9-4-2-1-3-5-9/h1-6,8H,7H2,(H,12,13,14) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BAKPIPOHWIYYGO-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC2=CN=CNC2=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10N2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50294371 |

Source

|

| Record name | 5-(benzyloxy)pyrimidin-4(3h)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50294371 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

202.21 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

91138-06-6 |

Source

|

| Record name | MLS002703330 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=95993 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 5-(benzyloxy)pyrimidin-4(3h)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50294371 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-(4-Bromo-phenyl)-3H-thieno[2,3-d]pyrimidin-4-one](/img/structure/B1331291.png)

![1-[(2S,5S)-5-(hydroxymethyl)-2,5-dihydrofuran-2-yl]-5-methylpyrimidine-2,4-dione](/img/structure/B1331295.png)

![2-[(1-Bromo-2-naphthyl)oxy]acetohydrazide](/img/structure/B1331304.png)

![Ethyl 3-aminobenzo[b]thiophene-2-carboxylate](/img/structure/B1331306.png)

![3-[(Thien-2-ylcarbonyl)amino]benzoic acid](/img/structure/B1331310.png)